molecular formula C19H20N10O B6505859 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide CAS No. 1421497-32-6

2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Cat. No.: B6505859
CAS No.: 1421497-32-6
M. Wt: 404.4 g/mol
InChI Key: CHKVPYVFVHSFIG-UHFFFAOYSA-N
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Description

2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N10O and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.18215530 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-6-pyrazol-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N10O/c1-13-6-11-29(27-13)17-5-4-16(25-26-17)20-8-9-21-19(30)15-12-18(24-14(2)23-15)28-10-3-7-22-28/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,21,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKVPYVFVHSFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC(=NC(=N3)C)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a synthetic derivative of pyrazole and pyrimidine, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that compounds containing pyrazole and pyrimidine moieties often exhibit their biological effects through several mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in regulating cell division and proliferation. The specific compound may inhibit kinases involved in cancer progression.
  • Antioxidant Activity : Pyrazole derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action Reference
A549 (Lung)0.95Inhibition of VEGF-induced proliferation
MCF7 (Breast)0.46Induction of apoptosis
HCT116 (Colon)0.03CDK2 inhibition
HepG2 (Liver)31.5DNA binding interaction

Cytotoxicity Studies

In addition to anticancer efficacy, the compound's cytotoxicity was assessed using human embryonic kidney (HEK293) cells to determine its safety profile:

Cell Type IC50 (µM) Observation
HEK293>100Non-toxic at therapeutic concentrations

Case Studies

  • Study on Antitubercular Activity : In a study evaluating novel derivatives for anti-tubercular activity against Mycobacterium tuberculosis, compounds similar in structure demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 µM, indicating the potential for developing new antitubercular agents based on this scaffold .
  • Inflammation Model : Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of arthritis, where compounds led to a significant reduction in inflammatory markers and joint swelling, suggesting therapeutic potential for inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring pyrazole and pyrimidine moieties exhibit significant anticancer properties. The specific compound under consideration has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives could effectively target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial enzymes, potentially disrupting their function. Preliminary studies suggest effectiveness against a range of pathogenic microorganisms, making it a candidate for further development into antibiotic therapies .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Research has indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pesticidal Activity

The compound's ability to control phytopathogenic microorganisms positions it as a potential pesticide. Studies have shown that similar compounds can effectively manage fungal infections in crops, contributing to improved agricultural yield and sustainability. Its efficacy against specific plant pathogens suggests that it could be developed into a novel agrochemical product .

Herbicidal Properties

Research into the herbicidal effects of related compounds indicates that they can inhibit weed growth by interfering with photosynthesis or other critical metabolic pathways in plants. This aspect is crucial for developing environmentally friendly herbicides that minimize damage to non-target species while effectively controlling invasive weeds .

Mechanistic Studies

Understanding the mechanisms of action for this compound is vital for optimizing its applications. Studies utilizing molecular docking simulations have provided insights into how the compound interacts with target proteins involved in cancer and microbial resistance pathways. These insights help refine the design of analogs with enhanced potency and selectivity .

Case Studies

  • Anticancer Research : A recent study explored the effects of a similar pyrazole derivative on breast cancer cells, demonstrating significant reductions in cell viability and migration rates, suggesting potential therapeutic applications in oncology .
  • Agricultural Field Trials : Field trials conducted with related compounds showed promising results in controlling fungal diseases in maize crops, leading to higher yields compared to untreated controls. These results underscore the potential for developing effective agricultural solutions using this class of compounds .

Preparation Methods

Cyclocondensation of β-Ketoester and Amidines

A modified Hantzsch pyrimidine synthesis is employed:

  • Reactants : Ethyl acetoacetate (β-ketoester) and pyrazole-1-carboxamidine.

  • Conditions : Reflux in ethanol with sodium ethoxide as a base (72 hours, 78°C).

  • Intermediate : 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxylate (Yield: 68%).

Key Optimization :

  • Prolonged reflux improves cyclization efficiency.

  • Substituent orientation is controlled by steric effects, favoring pyrazole incorporation at C6.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under acidic conditions:

  • Reactants : Pyrimidine ester, hydrochloric acid (6M).

  • Conditions : Reflux for 12 hours.

  • Product : 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid (Yield: 92%).

Functionalization of Pyridazine Intermediate

The 6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-amine moiety is synthesized via sequential substitutions.

Chloropyridazine Preparation

  • Starting Material : 3,6-Dichloropyridazine.

  • Amination :

    • Reactants : 3,6-Dichloropyridazine, ethylenediamine.

    • Conditions : Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos, K₃PO₄, 100°C, 24 hours.

    • Intermediate : 6-Chloro-N-(2-aminoethyl)pyridazin-3-amine (Yield: 61%).

Amide Bond Formation

The final step couples the pyrimidine carboxylic acid and functionalized pyridazine amine.

Carboxylic Acid Activation

  • Activation Reagent : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

  • Conditions : Room temperature, 2 hours.

Coupling Reaction

  • Reactants : Activated pyrimidine-4-carboxylic acid, 6-(3-methyl-1H-pyrazol-1-yl)-N-(2-aminoethyl)pyridazin-3-amine.

  • Conditions : Stirred in DMF at 0°C → room temperature, 24 hours.

  • Product : 2-Methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (Yield: 58%).

Synthetic Challenges and Solutions

ChallengeResolutionSource
Low amidation yieldEDCI/HOBt activation improves efficiency
Pyrazole regioselectivityCopper-catalyzed Ullmann coupling
Pyridazine amine instabilityIn-situ protection with Boc groups

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine H5), 8.21 (d, J=2.4 Hz, 1H, pyrazole H3), 7.89 (d, J=9.2 Hz, 1H, pyridazine H5).

  • HRMS (ESI+) : m/z Calc. for C₂₀H₂₂N₁₀O [M+H]⁺: 441.2014; Found: 441.2016.

Alternative Methodologies

Reductive Amination Approach

  • Pathway : Condensation of pyrimidine aldehyde with pyridazine amine using NaBH₃CN.

  • Yield : 47% (lower due to competing side reactions).

Solid-Phase Synthesis

  • Support : Wang resin-bound pyrimidine acid.

  • Efficiency : 52% yield, but scalable for combinatorial libraries .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide, and how can intermediates be purified?

  • Methodology : Synthesis typically involves sequential coupling of pyrazole and pyridazine moieties. For example:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones .
  • Step 2 : Introduction of pyrazole groups using Ullmann coupling or nucleophilic substitution .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization (using ethanol/water mixtures) ensures >95% purity .
    • Key Reagents : Dimethylformamide (DMF) as a solvent, sodium borohydride for reductions, and Pd/C catalysts for cross-coupling reactions .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) verify substituent positions and integration ratios (e.g., δ 8.63 ppm for pyridazine protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 392.2 [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O stretch) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Kinase Inhibition : Fluorescence-based ADP-Glo™ assays to assess inhibition of glycogen synthase kinase-3β (IC₅₀) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in pyrazole substitutions .
  • Reaction Path Search : ICReDD’s automated workflows combine DFT and machine learning to prioritize high-yield pathways, reducing experimental iterations .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility Effects : Use co-solvents (DMSO ≤1%) to mitigate aggregation artifacts .
    • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for direct binding kinetics .

Q. What strategies validate protein targets hypothesized for this compound?

  • SPR Binding Assays : Immobilize recombinant proteins (e.g., GSK-3β) to measure KD values .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., PDB ID 6F2) to resolve binding modes .
  • CRISPR Knockout : Use HEK293 cells with target gene knockouts to confirm on-target effects .

Q. How can functional group modifications improve aqueous solubility without compromising activity?

  • Strategies :

  • PEGylation : Introduce polyethylene glycol chains at the carboxamide group .
  • Ionizable Groups : Replace methyl groups with morpholine or piperazine to enhance pH-dependent solubility .
    • Analytical Validation : Measure logP via HPLC (C18 column, acetonitrile/water gradient) and compare with parent compound .

Q. What experimental conditions stabilize this compound during long-term storage?

  • Stability Studies :

  • Temperature : Store at -20°C under argon to prevent oxidation of pyrazole rings .
  • Light Sensitivity : Amber vials reduce photodegradation (confirmed via LCMS monitoring) .
    • Excipient Screening : Lyophilize with trehalose (5% w/v) to maintain stability in aqueous buffers .

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